molecular formula C14H19N B3203912 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] CAS No. 1024605-76-2

3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]

Cat. No.: B3203912
CAS No.: 1024605-76-2
M. Wt: 201.31
InChI Key: SCKKSBKKYTXPDW-UHFFFAOYSA-N
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Description

3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] is a chemical compound characterized by a spirocyclic structure, where a naphthalene ring is fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] typically involves the following steps:

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene derivatives.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Spirocyclization: The final step involves the spirocyclization reaction, where the naphthalene and piperidine rings are fused together. This can be achieved through intramolecular cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of 3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidin]-1-one: This compound has a similar spirocyclic structure but includes a ketone functional group.

  • 1’- (1- (3- iodobenzyl)- - 4- hydroxypiperidin- 3- yl)- 3,4- dihydrospiro (naphthalene- 1 (2H),4’- piperidine) : Another spirocyclic compound with additional functional groups.

Uniqueness

3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14/h1-4,15H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKKSBKKYTXPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Reactant of Route 2
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Reactant of Route 3
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Reactant of Route 4
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Reactant of Route 5
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Reactant of Route 6
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]

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